Cyjohnphos

説明

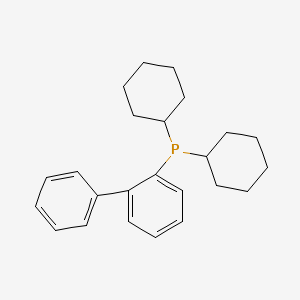

Structure

3D Structure

特性

IUPAC Name |

dicyclohexyl-(2-phenylphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31P/c1-4-12-20(13-5-1)23-18-10-11-19-24(23)25(21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1,4-5,10-13,18-19,21-22H,2-3,6-9,14-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCSNDSFWVKMJCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370170 | |

| Record name | 2-(Dicyclohexylphosphino)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247940-06-3 | |

| Record name | 2-(Dicyclohexylphosphino)biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=247940-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Dicyclohexylphosphino)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphine, [1,1'-biphenyl]-2-yldicyclohexyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.116 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Steric and Electronic Profile of Cyjohnphos: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyjohnphos, or (2-Biphenyl)dicyclohexylphosphine, is a monodentate biarylphosphine ligand from the well-established Buchwald family of ligands.[1] Renowned for its bulky and electron-rich nature, this compound is a critical component in modern organometallic catalysis, particularly in palladium-catalyzed cross-coupling reactions.[1] Its unique steric and electronic properties are instrumental in enhancing the reactivity and stability of catalytic intermediates, thereby enabling challenging chemical transformations. This guide provides an in-depth analysis of these core properties, supported by quantitative data, detailed experimental methodologies, and a visualization of its role in a key catalytic cycle.

Data Presentation: Steric and Electronic Properties

The steric and electronic characteristics of a phosphine (B1218219) ligand are paramount in dictating its performance in a catalytic system. For this compound, these properties have been quantified using both computational and experimental techniques.

| Property | Value | Description |

| Tolman Cone Angle (θ) | 180.2° (calculated, open conformation) | A measure of the steric bulk of the ligand. A larger cone angle indicates greater steric hindrance around the metal center, which can promote reductive elimination. |

| Percent Buried Volume (%Vbur) | 46.7% | Represents the percentage of the coordination sphere of a metal that is occupied by the ligand. It provides a more nuanced measure of steric bulk than the cone angle.[2] |

| pKa | Not Experimentally Determined | While a specific pKa value for this compound is not readily available in the literature, it is classified as a highly electron-rich phosphine. Similar bulky, electron-rich trialkylphosphines exhibit high pKa values, suggesting strong σ-donating ability. |

Experimental Protocols

The quantitative determination of the steric and electronic properties of phosphine ligands like this compound relies on established experimental and computational methodologies.

Determination of Tolman Cone Angle (θ)

The Tolman cone angle is a conceptual and calculated value that provides a standardized measure of a ligand's steric bulk.[3] While originally determined from physical models, modern approaches utilize computational methods based on crystallographic data.

Methodology:

-

Crystal Structure Acquisition: A single-crystal X-ray diffraction (XRD) analysis of a metal-Cyjohnphos complex (e.g., a nickel or palladium complex) is performed to obtain precise bond lengths and angles.

-

Computational Modeling: The crystal structure data is used to build a computational model of the ligand.

-

Cone Angle Calculation: The cone angle is calculated as the apex angle of a cone, centered on the metal atom, that encompasses the van der Waals radii of all atoms in the ligand. For asymmetrical ligands like this compound, the half-angles of the individual substituents are often averaged.[3] The calculation for the open conformation of biaryl phosphines provides a representation of the ligand's steric profile.

Determination of Percent Buried Volume (%Vbur)

The percent buried volume offers a more precise and dynamic measure of a ligand's steric footprint within the coordination sphere of a metal.

Methodology:

-

Coordinate Acquisition: The atomic coordinates of the this compound ligand bound to a metal center are obtained from X-ray crystallography or computational optimization.

-

Sphere Definition: A sphere of a defined radius (typically 3.5 Å) is centered on the metal atom.

-

Volume Calculation: The volume occupied by the van der Waals spheres of all the atoms of the this compound ligand within this sphere is calculated.

-

Percentage Calculation: The buried volume is expressed as a percentage of the total volume of the sphere. Software packages are available to perform these calculations and generate steric maps.[4]

Determination of pKa

The pKa of a phosphine ligand is a measure of the acidity of its conjugate acid (the phosphonium (B103445) ion) and reflects the ligand's electron-donating ability. A common method for its determination is through titration in a non-aqueous solvent.

Methodology:

-

Solvent and Titrant Selection: A suitable non-aqueous solvent, such as nitromethane, is chosen. The titrant is a strong acid, for example, perchloric acid in a dioxane-nitromethane mixture.

-

Titration Procedure: A solution of this compound in the chosen solvent is titrated with the standardized acid solution.

-

Endpoint Detection: The endpoint of the titration is determined potentiometrically using a pH meter with a glass electrode and a reference electrode suitable for non-aqueous systems.

-

pKa Calculation: The pKa is calculated from the half-equivalence point of the titration curve.[1]

Mandatory Visualization: Catalytic Cycle

This compound is frequently employed in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. The following diagram illustrates the catalytic cycle for this reaction, highlighting the crucial role of the palladium-Cyjohnphos complex.

Caption: Suzuki-Miyaura catalytic cycle with a this compound-ligated palladium catalyst.

In this cycle, the bulky and electron-donating this compound ligand (L) stabilizes the active Pd(0) species. Its steric bulk is thought to facilitate the rate-determining oxidative addition of the aryl halide (Ar-X) and the final reductive elimination step that forms the desired product (Ar-R) and regenerates the catalyst. The electron-rich nature of this compound increases the electron density on the palladium center, which also promotes the oxidative addition step.

References

- 1. A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Kategorie: Publikation / Organisationseinheit: Wissenschaftliche Gruppen Chemie - Universitätsbibliographie Suchergebnisse [bibliographie.ub.uni-mainz.de]

- 4. chemscene.com [chemscene.com]

Cyjohnphos Ligand: A Comprehensive Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyjohnphos, also known as (2-Biphenyl)dicyclohexylphosphine, is a monodentate biaryl phosphine (B1218219) ligand that has emerged as a crucial tool in modern synthetic chemistry. Developed by the Buchwald group, this air-stable, bulky, and electron-rich ligand has demonstrated exceptional utility in enhancing the reactivity of palladium-catalyzed cross-coupling reactions. Its unique steric and electronic properties make it highly effective in a variety of transformations, including the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. This technical guide provides an in-depth overview of the synthesis and characterization of the this compound ligand, complete with detailed experimental protocols, quantitative data, and visual representations of its application in catalysis.

Physical and Chemical Properties

This compound is a white to off-white crystalline solid with a melting point range of 102-106 °C.[1] It is soluble in common organic solvents such as toluene. Key properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₂₄H₃₁P | [2] |

| Molecular Weight | 350.48 g/mol | |

| CAS Number | 247940-06-3 | [2] |

| Appearance | White to off-white crystal | |

| Melting Point | 102-106 °C | [1] |

| Solubility | Soluble in Toluene |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 2-bromobiphenyl (B48390) with dicyclohexylphosphine (B1630591). While several variations exist, a general and reliable protocol is detailed below.

Experimental Protocol: Synthesis of (2-Biphenyl)dicyclohexylphosphine

Materials:

-

2-Bromobiphenyl

-

Dicyclohexylphosphine

-

Palladium catalyst (e.g., [PdCl(η³-C₃H₅)]₂)

-

Potassium hydroxide (B78521) (KOH)

-

Toluene (degassed)

-

Nitrogen or Argon gas

-

Standard Schlenk line or glovebox equipment

Procedure:

-

Reaction Setup: In a glovebox or under a nitrogen atmosphere using standard Schlenk techniques, combine 2-bromobiphenyl (1.1 equivalents) and dicyclohexylphosphine (1.0 equivalent) in a reaction vessel.

-

Catalyst Addition: Add a catalytic amount of a suitable palladium precursor, such as allylpalladium(II) chloride dimer ([PdCl(η³-C₃H₅)]₂, approximately 0.05 mol%).

-

Base Addition: Add a concentrated aqueous solution of potassium hydroxide (e.g., 20 M KOH).

-

Reaction Conditions: Seal the reaction vessel and heat the mixture with vigorous stirring. The reaction is typically run at elevated temperatures (e.g., 100 °C) for several hours. Monitor the reaction progress by a suitable analytical technique such as Gas Chromatography (GC) or ³¹P NMR spectroscopy.

-

Workup: Upon completion, cool the reaction mixture to room temperature.

-

Extraction: Extract the aqueous layer with degassed toluene. Combine the organic layers.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel to yield this compound as a white solid.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound ligand. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. ¹H, ¹³C, and ³¹P NMR are routinely used.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, and ³¹P{¹H} NMR spectra on a standard NMR spectrometer.

-

Data Analysis: Process the spectra and assign the chemical shifts and coupling constants.

Quantitative NMR Data:

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ³¹P | -14.1 | singlet | - | P(Cy)₂ |

| ¹H | 7.88 | dd | J = 7.5, 3.0 | Aromatic CH |

| 7.21 – 7.18 | m | - | Aromatic CH | |

| 7.12 | t | J = 7.5 | Aromatic CH | |

| 6.97 | t | J = 7.4 | Aromatic CH | |

| 2.17 | t | J = 10.6 | Cyclohexyl CH | |

| 2.08 | d | J = 12.8 | Cyclohexyl CH | |

| 1.85 – 1.70 | m | - | Cyclohexyl CH₂ | |

| 1.64 | dd | J = 21.8, 8.3 | Cyclohexyl CH₂ | |

| 1.37 | d | J = 10.1 | Cyclohexyl CH₂ | |

| 1.28 | d | J = 13.1 | Cyclohexyl CH₂ | |

| 1.17 | q | J = 13.0 | Cyclohexyl CH₂ | |

| 0.90 | t | J = 12.5 | Cyclohexyl CH₂ | |

| 0.76 | q | J = 11.6 | Cyclohexyl CH₂ | |

| 0.51 | dd | J = 12.7 | Cyclohexyl CH₂ | |

| ¹³C | 155.5 | d | J = 31.0 | Aromatic C |

| 136.7 | d | J = 26.9 | Aromatic C | |

| 131.4 | s | - | Aromatic C | |

| 129.3 | s | - | Aromatic C | |

| 125.7 | s | - | Aromatic C |

Note: ¹H and ¹³C NMR data are representative and may vary slightly depending on the solvent and experimental conditions. The provided data is based on a complex of this compound and is illustrative of the expected regions for the free ligand.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the this compound ligand.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Data Acquisition: Analyze the sample using an electrospray ionization (ESI) or other suitable mass spectrometer.

-

Data Analysis: Identify the molecular ion peak [M+H]⁺.

Quantitative Mass Spectrometry Data:

| Ion | Calculated m/z | Observed m/z |

| [C₂₄H₃₁P + H]⁺ | 351.2238 | 351.22 (Representative) |

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction, for example, by slow evaporation of a saturated solution in an appropriate solvent.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

-

Structure Solution and Refinement: Solve and refine the crystal structure using appropriate software.

Crystallographic Data:

Crystallographic data for this compound can be found in the Crystallography Open Database (COD) and other structural databases. A representative entry would include the following parameters:

| Parameter | Value |

| Crystal System | (Example: Monoclinic) |

| Space Group | (Example: P2₁/c) |

| a (Å) | (Example Value) |

| b (Å) | (Example Value) |

| c (Å) | (Example Value) |

| α (°) | (Example: 90) |

| β (°) | (Example Value) |

| γ (°) | (Example: 90) |

| Volume (ų) | (Example Value) |

| Z | (Example: 4) |

Application in Catalysis: A Workflow Example

This compound is widely employed as a ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Below is a generalized workflow for a Suzuki-Miyaura coupling reaction using a this compound-palladium catalyst system.

This workflow illustrates the key steps involved in a typical cross-coupling reaction, highlighting the importance of maintaining an inert atmosphere and the sequential addition of reagents.

Conclusion

This compound is a highly effective and versatile ligand in the field of palladium-catalyzed cross-coupling reactions. Its robust synthesis and well-defined characterization parameters make it a reliable tool for researchers in academia and industry. The detailed protocols and data presented in this guide are intended to facilitate its successful synthesis, characterization, and application in the development of novel chemical entities and efficient synthetic methodologies.

References

An In-depth Technical Guide to the Mechanism of Action of Cyjohnphos in Palladium Catalysis

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide elucidates the pivotal role of Cyjohnphos, a highly effective monodentate biarylphosphine ligand, in enhancing the efficacy of palladium-catalyzed cross-coupling reactions. We will explore its mechanism of action by dissecting the influence of its unique steric and electronic properties on the key steps of the catalytic cycle.

Introduction to this compound

This compound, or (2-Biphenyl)dicyclohexylphosphine, is a member of the Buchwald family of ligands, which have transformed the field of palladium-catalyzed cross-coupling.[1] Developed by the Buchwald group, it is an air-stable, bulky, and electron-rich monodentate phosphine (B1218219) ligand designed to improve the reactivity and scope of reactions such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling.[1] Its structure, featuring two cyclohexyl groups on the phosphorus atom and an unsubstituted biphenyl (B1667301) backbone, imparts a unique combination of steric bulk and electron-donating character that is central to its catalytic prowess.

The Palladium Cross-Coupling Catalytic Cycle

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, generally proceed through a well-established catalytic cycle involving three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X), inserting itself into the Ar-X bond to form a Pd(II) complex. This is often the rate-limiting step of the cycle.[2]

-

Amine Coordination and Deprotonation: In the context of C-N coupling, an amine coordinates to the Pd(II) center. A base then removes a proton from the coordinated amine to form a palladium amido complex.

-

Reductive Elimination: The final step involves the formation of the new C-N bond as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]

Core Mechanism of Action: The Role of this compound

The effectiveness of this compound stems from its ability to positively influence each stage of the catalytic cycle, primarily through its steric and electronic properties.

-

Promotion of the Active Monoligated Catalyst: The significant steric bulk of the dicyclohexylphosphino group is crucial. It favors the formation of a monoligated, 12-electron L-Pd(0) species (where L = this compound) in solution.[4] This coordinatively unsaturated complex is highly reactive and is often the true catalytically active species, readily participating in the oxidative addition step.[4][5]

-

Facilitation of Oxidative Addition: The dicyclohexyl groups are strongly electron-donating. This property increases the electron density on the phosphorus atom and, by extension, the palladium center to which it is coordinated.[6] A more electron-rich, and therefore more nucleophilic, Pd(0) center can more easily undergo oxidative addition with the electrophilic aryl halide.[2][7] This is particularly beneficial for less reactive substrates like aryl chlorides.

-

Acceleration of Reductive Elimination: The steric congestion around the palladium center in the Pd(II) intermediate, caused by the bulky this compound ligand, creates steric strain. This strain is relieved during reductive elimination, where the aryl and amido groups couple and dissociate from the metal.[8] Consequently, the bulky nature of this compound accelerates this final, product-forming step, increasing the overall turnover frequency of the catalyst.[7][8]

Quantitative Data and Ligand Parameters

The steric and electronic properties of phosphine ligands can be quantified to compare their potential performance.

Table 1: Comparative Electronic Properties of JohnPhos-Type Ligands

| Ligand | Alkyl Group (R) | Relative σ-Donating Ability |

| Me-JohnPhos | Methyl | Strongest |

| Cy-JohnPhos | Cyclohexyl | Strong |

| iPr-JohnPhos | Isopropyl | Moderate |

| Et-JohnPhos | Ethyl | Weaker |

| tBu-JohnPhos | tert-Butyl | Weakest |

| Data derived from a study quantifying σ-donating abilities, which follow the trend (t)Bu-JohnPhos < Et-JohnPhos < (i)Pr-JohnPhos < Cy-JohnPhos ≪ Me-JohnPhos. This trend arises from a balance between the intrinsic electron-donating ability of the alkyl groups and steric interactions that can decrease the phosphine's donating power.[6][9] |

Table 2: Comparative Kinetic Data for Reductive Elimination

| Ligand | Relative Rate (Normalized to CPhos) |

| SPhos | 4.0 |

| RuPhos | 3.2 |

| BrettPhos | 1.5 |

| CPhos | 1.0 |

| This compound | 0.8 |

| This data is based on studies of the reductive elimination from (L)Pd(N(aryl)₂)(aryl') complexes. It indicates that while this compound is a competent ligand, others may offer faster rates specifically for the C-N bond-forming reductive elimination step.[8] |

Mandatory Visualizations

Caption: Catalytic cycle for the Buchwald-Hartwig amination using this compound.

Caption: General experimental workflow for a this compound-palladium catalyzed reaction.

Experimental Protocols

Representative Protocol for Buchwald-Hartwig Amination of an Aryl Chloride:

-

Reagents and Equipment:

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂) or a suitable precatalyst.

-

This compound ligand.

-

Sodium tert-butoxide (NaOtBu) as the base.

-

Aryl chloride (1.0 mmol, 1.0 equiv).

-

Amine (1.2 mmol, 1.2 equiv).

-

Anhydrous toluene (B28343) as the solvent.

-

Oven-dried Schlenk tube or round-bottom flask with a reflux condenser and magnetic stir bar.

-

Inert atmosphere (Nitrogen or Argon).

-

-

Procedure:

-

Inside a glovebox or under a positive pressure of inert gas, add Pd(OAc)₂ (e.g., 1-2 mol%), this compound (e.g., 1.5-3 mol%), and NaOtBu (1.4 mmol, 1.4 equiv) to the reaction vessel.

-

Add the aryl chloride and the amine to the flask.

-

Add anhydrous toluene (e.g., 0.5-1.0 M concentration with respect to the aryl halide).

-

Seal the vessel and place it in a preheated oil bath at the desired temperature (typically 80-110 °C).

-

Stir the reaction mixture vigorously for the specified time (e.g., 2-24 hours), monitoring its progress by TLC or GC-MS.

-

Upon completion, allow the reaction to cool to room temperature.

-

Quench the reaction mixture by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired aryl amine.

-

This guide provides a foundational understanding of how this compound functions at a molecular level to create highly efficient palladium catalytic systems. Its well-defined steric and electronic features make it a powerful tool for constructing complex C-N and C-C bonds, which are ubiquitous in pharmaceuticals and advanced materials.

References

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Unraveling the High Activity of Ylide-Functionalized Phosphines in Palladium-Catalyzed Amination Reactions: A Comparative Study with this compound and PtBu3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Steric and Electronic Influences of Buchwald-Type Alkyl-JohnPhos Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

The Advent of an Era: A Technical Guide to the Discovery and History of Buchwald Phosphine Ligands

For Researchers, Scientists, and Drug Development Professionals

The palladium-catalyzed formation of carbon-nitrogen (C–N) and carbon-oxygen (C–O) bonds stands as a cornerstone of modern organic synthesis, with profound implications for the pharmaceutical, agrochemical, and materials science industries. At the heart of this transformation lies a class of powerful catalysts enabled by Buchwald phosphine (B1218219) ligands. These electron-rich, bulky biaryl phosphine ligands have revolutionized cross-coupling chemistry, allowing for the construction of previously challenging molecular architectures under mild conditions and with remarkable efficiency. This guide provides a comprehensive technical overview of the discovery, evolution, and application of Buchwald ligands.

The Genesis: A Paradigm Shift in C-N Bond Formation

The landscape of C-N bond formation was significantly reshaped in the mid-1990s through the seminal work of Stephen L. Buchwald at the Massachusetts Institute of Technology (MIT) and John F. Hartwig, then at Yale University.[1] Building upon earlier discoveries, their independent and concurrent research established the foundation for what is now known as the Buchwald-Hartwig amination.[1][2] This reaction has become a premier method for synthesizing aryl amines, largely replacing harsher, more limited classical methods.[1]

The journey began with foundational work in the 1980s. In 1983, Migita and coworkers reported the first palladium-catalyzed C-N cross-coupling reaction between aryl bromides and N,N-diethylamino-tributyltin.[1] However, this method was limited in scope and utilized stoichiometric amounts of tin reagents. A decade later, in 1994, both the Hartwig and Buchwald groups published systematic studies that laid the groundwork for a more general and practical amination reaction.[1][3] Hartwig's work focused on understanding the fundamental organometallic steps, identifying the active palladium(0) catalyst, while Buchwald's research provided significant improvements to the initial methodology.[1][3]

The Evolution of Excellence: Generations of Buchwald Ligands

The success of the Buchwald-Hartwig amination is intrinsically linked to the development of specialized phosphine ligands. The limitations of early catalyst systems spurred the rational design of ligands with enhanced steric bulk and electron-donating properties. This led to the evolution of several "generations" of Buchwald ligands, each offering improved reactivity, stability, and broader substrate scope.[4]

First-Generation Ligands: Early iterations relied on relatively simple and commercially available triarylphosphines like P(o-tolyl)₃.[1] While groundbreaking, these ligands required harsh reaction conditions and were generally limited to the coupling of secondary amines with electron-rich aryl bromides.[5]

Second-Generation Ligands: The Biaryl Phosphine Revolution: A significant breakthrough came with the introduction of bulky and electron-rich biaryl phosphine ligands. These ligands, developed in the Buchwald lab, feature a biaryl backbone with a phosphine group on one ring and various substituents on the other. This design allows for fine-tuning of the ligand's steric and electronic properties. Prominent examples from this generation include:

-

DavePhos: One of the earliest and highly effective dialkylbiaryl phosphine ligands.[6]

-

JohnPhos: Another widely used ligand known for its versatility.

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly effective and versatile ligand for a wide range of C-N and C-C bond-forming reactions. Its bulky nature promotes the formation of the active monoligated palladium species.

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Known for its high reactivity, particularly in Suzuki-Miyaura couplings.[7]

These second-generation ligands enabled the coupling of a much broader range of substrates, including primary amines and aryl chlorides, under milder conditions.[5][6]

Third and Fourth Generation Precatalysts: To further improve ease of use and catalyst performance, Buchwald and his group developed palladium precatalysts. These are air- and moisture-stable complexes that readily generate the active catalytic species in situ. The generations of precatalysts are characterized by the amine-based ligand attached to the palladium center, which influences their activation profile.[8]

-

G1 Precatalysts: Employ a 2-phenylethan-1-amine-based ligand.[8]

-

G2 Precatalysts: Utilize 2-aminobiphenyl, which has a lower pKa, allowing for activation with weaker bases and at lower temperatures.[8]

-

G3 and G4 Precatalysts: Feature further modifications to the amine ligand for enhanced stability, solubility, and reactivity, accommodating a wider array of bulky phosphine ligands.[8]

-

G6 Precatalysts: These are oxidative addition complexes (OACs) that are "on-cycle" and offer base-free activation and simplified synthesis.[8]

Quantitative Performance Data

The following tables summarize the performance of various Buchwald ligands in representative Buchwald-Hartwig amination reactions.

Table 1: Performance of Second-Generation Buchwald Ligands in the Amination of Aryl Chlorides

| Ligand | Aryl Chloride | Amine | Pd Source | Base | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol %) | Reference |

| XPhos | 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ | NaOtBu | 100 | 1.5 | 98 | 1.5 | |

| SPhos | 4-Chlorotoluene | Aniline | Pd(OAc)₂ | K₃PO₄ | 100 | 24 | 95 | 2 | [7] |

| RuPhos | 4-Chlorotoluene | n-Butylamine | Pd₂(dba)₃ | NaOtBu | 80 | 3 | 97 | 1 | [9] |

| BrettPhos | 4-Chlorotoluene | Pyrrolidine | Pd₂(dba)₃ | NaOtBu | 80 | 1 | 99 | 1 | [9] |

Data compiled from various sources and may not represent directly comparable experiments.

Table 2: Performance of Buchwald Precatalysts in C-N Coupling Reactions

| Precatalyst | Aryl Halide | Amine | Base | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol %) | Reference |

| XPhos Pd G2 | 4-Bromotoluene | Aniline | K₃PO₄ | 80 | 12 | 96 | 1 | [8] |

| SPhos Pd G2 | 4-Chlorotoluene | N-Methylaniline | K₃PO₄ | 100 | 18 | 92 | 2 | [8] |

| RuPhos Pd G3 | 4-Chloroanisole | Indole | K₂CO₃ | 110 | 24 | 94 | 2 | [10] |

| XPhos Pd G3 | 4-Chlorobenzonitrile | Ammonia (B1221849) | LiN(SiMe₃)₂ | RT | 24 | 85 | 1.5 | [11] |

Data compiled from various sources and may not represent directly comparable experiments.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst. The phosphine ligand plays a crucial role in stabilizing the palladium center and facilitating the key steps of the reaction.

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The cycle begins with the oxidative addition of the aryl halide (Ar-X) to the active Pd(0) complex, which is stabilized by the Buchwald phosphine ligand (L), to form a Pd(II) species.[12] Subsequently, the amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium amido complex.[12] The final and crucial step is the reductive elimination of the aryl amine product, regenerating the active Pd(0) catalyst.[12]

Experimental Protocols

General Procedure for the Synthesis of XPhos

This protocol is a general representation and may require optimization based on specific laboratory conditions.

-

Grignard Formation: To a solution of 2-bromo-1,3,5-triisopropylbenzene (B188717) in anhydrous THF at 0 °C under an inert atmosphere, slowly add a solution of n-butyllithium in hexanes. Stir the mixture at 0 °C for 1 hour.

-

Coupling: To the resulting Grignard reagent at 0 °C, slowly add a solution of 1,2-dibromobenzene (B107964) in anhydrous THF. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Lithiation and Phosphinylation: Cool the reaction mixture to 0 °C and slowly add a solution of n-butyllithium in hexanes. After stirring for 1 hour, add a solution of dicyclohexylchlorophosphine in anhydrous THF. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford XPhos as a white solid.[13]

General Protocol for a Buchwald-Hartwig Amination using SPhos Pd G2

This protocol is a general guideline and should be adapted for specific substrates.

-

Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 equiv), the amine (1.2 equiv), a base such as potassium phosphate (B84403) (1.5 equiv), and the SPhos Pd G2 precatalyst (0.5-2 mol %) to a dry reaction vessel equipped with a stir bar.

-

Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene (B28343) or dioxane) to the reaction vessel.

-

Reaction: Seal the vessel and heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C) for the required time (typically 2-24 hours). Monitor the reaction progress by TLC or GC/MS.

-

Workup and Purification: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Caption: A general experimental workflow for a Buchwald-Hartwig amination reaction.

Conclusion and Future Outlook

The discovery and development of Buchwald phosphine ligands have fundamentally transformed the synthesis of arylamines and related compounds. The continuous evolution of these ligands and their corresponding palladium precatalysts has provided chemists with an increasingly powerful and versatile toolkit for the construction of C-N and C-O bonds. This has had a significant impact on drug discovery and development, where the efficient synthesis of complex nitrogen-containing molecules is paramount.

Future research in this area will likely focus on the development of even more active and selective catalysts that can operate under greener and more sustainable conditions. The design of ligands for challenging transformations, such as the amination of unactivated aryl chlorides or the use of ammonia as a coupling partner, remains an active area of investigation. The principles established through the study of Buchwald phosphine ligands will undoubtedly continue to inspire the design of new and innovative catalysts for years to come.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. research.rug.nl [research.rug.nl]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. merckmillipore.com [merckmillipore.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 12. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 13. X-PHOS synthesis - chemicalbook [chemicalbook.com]

In-Depth Technical Guide to Cyjohnphos: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cyjohnphos, a bulky and electron-rich monodentate biarylphosphine ligand. It details the chemical properties, applications in catalysis, and specific experimental protocols for its use in key cross-coupling reactions.

Core Chemical Information

This compound, also known by its systematic name 2-(Dicyclohexylphosphino)biphenyl, is a widely used ligand in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.[1] Its structural features, specifically the bulky dicyclohexylphosphino group and the biphenyl (B1667301) backbone, contribute to its effectiveness in promoting challenging coupling reactions.

| Property | Value | Reference |

| CAS Number | 247940-06-3 | [1][2][3] |

| Molecular Formula | C₂₄H₃₁P | [1] |

| Molecular Weight | 350.49 g/mol | [1] |

| Synonyms | 2-(Dicyclohexylphosphino)biphenyl, (2-Biphenyl)dicyclohexylphosphine, Cyclohexyl JohnPhos | |

| Appearance | White to off-white powder or crystals | |

| Melting Point | 102-106 °C | |

| SMILES | C1CCC(CC1)P(C2CCCCC2)c3ccccc3-c4ccccc4 |

Chemical Structure:

Applications in Catalysis

This compound is a prominent member of the Buchwald phosphine (B1218219) ligands, which are renowned for their ability to facilitate a wide range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The primary applications of this compound are in the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds, typically between an aryl or vinyl halide and an organoboron compound. The use of bulky, electron-rich ligands like this compound is crucial for the coupling of challenging substrates, such as sterically hindered reactants and unreactive aryl chlorides.

Catalytic Cycle for Suzuki-Miyaura Coupling:

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura reaction, where 'L' represents the this compound ligand.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides or pseudohalides and primary or secondary amines. This compound has demonstrated high efficacy in these reactions, particularly with sterically demanding amines.[2]

Catalytic Cycle for Buchwald-Hartwig Amination:

The diagram below outlines the catalytic cycle for the Buchwald-Hartwig amination, with 'L' representing the this compound ligand.

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Quantitative Data

The performance of this compound as a ligand in the Buchwald-Hartwig amination has been evaluated with various amines. The following table summarizes the yields obtained in the coupling of bromobenzene (B47551) with different heterocyclic amines, comparing this compound with other common phosphine ligands.

Table 1: Comparison of Ligand Performance in the Buchwald-Hartwig Amination of Bromobenzene [2]

| Entry | Amine | Ligand | Yield (%) |

| 1 | Carbazole | This compound | 86 |

| 2 | Diphenylamine | This compound | 85 |

| 3 | Phenoxazine | This compound | >99 |

| 4 | Phenothiazine | This compound | 92 |

| 5 | 9,9-dimethyl-9,10-dihydroacridine | This compound | 93 |

Reaction conditions: Bromobenzene, amine, palladium precatalyst, ligand, and base in a suitable solvent.

Experimental Protocols

The following are representative experimental protocols for palladium-catalyzed cross-coupling reactions that can be adapted for the use of this compound.

General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride

This protocol is a general guideline and may require optimization for specific substrates.

Experimental Workflow:

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Methodology:

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the palladium source (e.g., Pd(OAc)₂, 1-2 mol%), this compound (1.2-2.4 mol%), a base (e.g., K₃PO₄, 2-3 equivalents), the aryl chloride (1.0 equivalent), and the arylboronic acid (1.2-1.5 equivalents).

-

Solvent Addition: Add a suitable anhydrous solvent (e.g., toluene (B28343), dioxane, or THF).

-

Degassing: Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC, GC, or LC-MS.

-

Work-up: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide

This protocol is a general guideline and may require optimization for specific substrates.

Experimental Workflow:

Caption: General experimental workflow for a Buchwald-Hartwig amination reaction.

Methodology:

-

Reaction Setup: To a dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), this compound (2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.2-2.0 equivalents).

-

Reagent Addition: Add the aryl bromide (1.0 equivalent) and the amine (1.1-1.5 equivalents) to the tube.

-

Solvent Addition: Add an anhydrous solvent (e.g., toluene or dioxane).

-

Degassing: Seal the tube and degas the mixture.

-

Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring for the required time (monitored by TLC, GC, or LC-MS).

-

Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the residue by flash column chromatography to afford the desired arylamine.

References

Technical Guide: Solubility of Cyjohnphos in Common Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of Cyjohnphos (2-(Dicyclohexylphosphino)biphenyl), a critical parameter for its application in catalysis and organic synthesis. Despite a thorough review of scientific literature and chemical databases, specific quantitative solubility data for this compound in common organic solvents is not publicly available. General descriptions consistently state that this compound is "soluble in most organic solvents." This guide, therefore, provides a comprehensive, generalized experimental protocol for determining the solubility of this compound. Additionally, it outlines the principles of solubility relevant to its molecular structure and includes a standardized workflow to assist researchers in generating their own precise solubility data.

Introduction to this compound and its Solubility

This compound, with the CAS Number 247940-06-3, is an air-stable, bulky, and electron-rich monodentate biarylphosphine ligand. It is widely utilized in palladium-catalyzed cross-coupling reactions. The solubility of a ligand like this compound is a fundamental physical property that dictates its utility in solution-phase chemistry, influencing reaction kinetics, catalyst stability, and product purification.

Metal phosphine (B1218219) complexes are generally lipophilic, which contributes to their good solubility in organic solvents. The "like dissolves like" principle suggests that nonpolar or weakly polar compounds will dissolve in solvents of similar polarity. This compound, with its biphenyl (B1667301) and dicyclohexyl moieties, is a largely nonpolar, lipophilic molecule. Therefore, it is expected to exhibit good solubility in a range of common nonpolar and moderately polar organic solvents.

Quantitative Solubility Data

As of the date of this document, specific quantitative data on the solubility of this compound (e.g., in g/L or mol/L at specified temperatures) in various organic solvents has not been published in readily accessible scientific literature or technical data sheets. Researchers requiring precise solubility values for applications such as reaction optimization, formulation, or crystallisation studies will need to determine this data experimentally. The following table is provided as a template for recording such experimentally determined data.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination | Notes |

| e.g., Toluene | |||||

| e.g., Tetrahydrofuran (THF) | |||||

| e.g., Dichloromethane (DCM) | |||||

| e.g., Hexane | |||||

| e.g., Ethanol | |||||

| e.g., Acetone | |||||

| e.g., Dimethylformamide (DMF) |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for the gravimetric determination of the solubility of a solid compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution at a specific temperature and then determining the concentration of the solute in that solution.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to ±0.1 mg)

-

Temperature-controlled shaker or incubator

-

Glass vials or flasks with airtight seals

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Pipettes and syringes

-

Centrifuge (optional)

-

Evaporation apparatus (e.g., rotary evaporator or vacuum oven)

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed glass vial. The excess is crucial to ensure saturation.

-

Record the initial mass of this compound.

-

Add a known volume or mass of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (a minimum of 24 hours is recommended; 48-72 hours may be necessary for slowly dissolving solids). The solution should have undissolved solid present throughout this period.

-

-

Sample Separation:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and dispense the clear, filtered solution into a pre-weighed, clean, and dry vial. This step removes any undissolved microparticles. Record the exact volume of the filtered aliquot.

-

-

Solvent Evaporation and Mass Determination:

-

Evaporate the solvent from the filtered aliquot under reduced pressure (e.g., using a rotary evaporator) or in a vacuum oven at a temperature that will not degrade the this compound.

-

Once the solvent is completely removed, weigh the vial containing the dried this compound residue.

-

The mass of the dissolved this compound is the final mass of the vial minus the initial mass of the empty vial.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula:

-

Solubility (g/L) = (Mass of dissolved this compound (g)) / (Volume of the aliquot (L))

-

-

To express solubility in mol/L, use the molecular weight of this compound (350.49 g/mol ).

-

Solubility (mol/L) = (Solubility (g/L)) / (350.49 g/mol )

-

-

3.3. Quality Control

-

Perform the experiment in triplicate to ensure reproducibility.

-

Run a blank (solvent only) to account for any non-volatile impurities in the solvent.

-

Ensure the temperature is precisely controlled throughout the equilibration and sampling steps.

Visualized Workflows and Principles

To further clarify the experimental and theoretical aspects of solubility, the following diagrams are provided.

In-Depth Technical Guide: ³¹P NMR Chemical Shift of Cyjohnphos and its Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ³¹P Nuclear Magnetic Resonance (NMR) characteristics of Cyjohnphos ((2-Biphenyl)dicyclohexylphosphine), a bulky and electron-rich monodentate phosphine (B1218219) ligand from the Buchwald family. Understanding the ³¹P NMR chemical shifts of this compound, both as a free ligand and within its metal complexes, is crucial for reaction monitoring, catalyst characterization, and mechanistic studies in cross-coupling catalysis.

Core Concept: ³¹P NMR Spectroscopy in Catalysis

³¹P NMR is a powerful analytical technique for studying phosphorus-containing compounds.[1][2] The phosphorus-31 nucleus has a natural abundance of 100% and a spin of ½, which results in sharp, easily interpretable NMR signals. The chemical shift (δ) of a ³¹P nucleus is highly sensitive to its electronic environment, including the nature of its substituents and its coordination to a metal center.[2][3]

When a phosphine ligand like this compound coordinates to a transition metal, a significant downfield or upfield shift in its ³¹P NMR signal is typically observed. This "coordination chemical shift" provides valuable information about the formation and nature of the metal-phosphine bond.[4]

³¹P NMR Chemical Shift Data

The following table summarizes the available quantitative ³¹P NMR chemical shift data for this compound and its nickel complexes. All chemical shifts are reported in parts per million (ppm) relative to an 85% H₃PO₄ external standard.

| Compound | Metal Center | Other Ligands/Key Features | Solvent | ³¹P Chemical Shift (δ, ppm) |

| Free this compound Ligand | N/A | Uncoordinated | THF-d₈ | ~ -1.5 |

| (this compound)₂Ni₂ | Ni(0) | Dimeric Ni(0)/Ni(0) complex | THF-d₈ | ~ 25.0 |

| [(this compound)Ni(μ₂-PCy₂)(biph)] | Ni(0)/Ni(II) | C-P bond activated, phosphido-bridged dimeric complex | THF-d₈ | 35.9 and 158.2 |

Experimental Protocols

The following provides a generalized methodology for the preparation and ³¹P NMR analysis of phosphine ligand complexes, based on protocols described for this compound-nickel systems.[5]

1. Sample Preparation (Air-Sensitive)

-

Inert Atmosphere: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques, as phosphine ligands and their low-valent metal complexes are often air-sensitive.

-

Solvent: Use deuterated solvents that have been dried and degassed. THF-d₈ is a common choice for these types of complexes.

-

Complex Formation: For in situ formation, a solution of the metal precursor (e.g., a Ni(0) source) is treated with the desired stoichiometry of the this compound ligand.

-

NMR Tube: The final solution is transferred to an NMR tube, which is then sealed with a cap and wrapped with Parafilm or, for more rigorous experiments, flame-sealed under vacuum.

2. ³¹P NMR Spectroscopy

-

Spectrometer: Data can be acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Nucleus: Observe the ³¹P nucleus.

-

Decoupling: Use proton decoupling (e.g., {¹H}) to simplify the spectrum by removing P-H coupling, resulting in sharp singlets for each unique phosphorus environment.

-

Referencing: Chemical shifts should be referenced externally to 85% H₃PO₄ (δ = 0 ppm).

-

Typical Parameters:

-

Pulse Angle: 90°

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 16 to 128, depending on the sample concentration.

-

Mandatory Visualizations

Catalytic Cycle for Suzuki-Miyaura Coupling

This compound is a quintessential ligand for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The following diagram illustrates the key steps in a generic catalytic cycle where 'L' represents a monodentate phosphine ligand like this compound. The cycle involves the transformation of a Pd(0) species through oxidative addition, transmetalation, and reductive elimination to form a new C-C bond.[6][7]

Caption: A diagram of the Suzuki-Miyaura cross-coupling catalytic cycle.

Experimental Workflow for NMR Analysis

The logical flow from sample preparation to data analysis in ³¹P NMR spectroscopy is a critical procedure for obtaining reliable data for air-sensitive compounds.

Caption: A workflow diagram for ³¹P NMR analysis of air-sensitive samples.

References

- 1. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 2. trilinkbiotech.com [trilinkbiotech.com]

- 3. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 4. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical DFT Studies on the Cyjohnphos Ligand: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyjohnphos, or (2-Biphenyl)dicyclohexylphosphine, is a member of the Buchwald family of biaryl phosphine (B1218219) ligands, which are renowned for their efficacy in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry, particularly in the pharmaceutical industry for the construction of carbon-nitrogen and carbon-carbon bonds that form the backbone of many drug candidates. The performance of this compound in these catalytic systems is intrinsically linked to its unique electronic and steric properties.

Density Functional Theory (DFT) has emerged as a powerful computational tool to elucidate the structural, electronic, and energetic properties of such ligands and their corresponding metal complexes. Theoretical studies provide invaluable insights into reaction mechanisms, catalyst stability, and the origins of catalytic activity, thereby guiding the rational design of more efficient catalysts. This technical guide synthesizes the findings from theoretical DFT studies on the this compound ligand, focusing on its computational characterization and its role in catalytic cycles, primarily the Buchwald-Hartwig amination.

Computational Methodologies

The insights into the behavior of the this compound ligand presented herein are derived from DFT calculations, as detailed in comparative studies of phosphine ligands in catalysis. While specific quantitative data for the isolated this compound ligand is often embedded within supplementary materials of broader studies, the general computational protocols employed are consistent and provide a robust framework for its theoretical evaluation.

A representative experimental protocol for DFT calculations on phosphine ligands like this compound within a catalytic cycle (e.g., Buchwald-Hartwig amination) is as follows:

-

Software: All calculations are typically performed using a major quantum chemistry software package, such as Gaussian, ORCA, or ADF.

-

DFT Functional: A common choice for geometry optimizations and frequency calculations is a hybrid functional, such as B3LYP or PBE0. These functionals provide a good balance between computational cost and accuracy for organometallic systems. Dispersion corrections (e.g., D3) are often included to accurately model non-covalent interactions.

-

Basis Set: For geometry optimizations, a double-zeta basis set with polarization functions, such as 6-31G(d,p) or def2-SVP, is commonly used for non-metal atoms. For the palladium atom, an effective core potential (ECP) like the Los Alamos National Laboratory 2 double-zeta (LANL2DZ) basis set is frequently employed to account for relativistic effects.

-

Single-Point Energy Calculations: To obtain more accurate energies, single-point calculations are often performed on the optimized geometries using a larger triple-zeta basis set, for example, 6-311+G(d,p) or def2-TZVP.

-

Solvation Model: To simulate the reaction environment, a continuum solvation model, such as the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM), is applied, with a solvent specified (e.g., toluene (B28343) or THF).

-

Frequency Calculations: Vibrational frequency calculations are performed on all optimized structures to confirm that they correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency). These calculations also provide zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

-

Analysis: The output of these calculations provides a wealth of information, including optimized geometries (bond lengths and angles), electronic properties (HOMO-LUMO energies, Mulliken charges), and the relative energies of reactants, intermediates, transition states, and products.

Data Presentation: Illustrative Tables

Table 1: Calculated Geometrical Parameters for this compound Ligand

| Parameter | Atom 1 | Atom 2 | Atom 3 | Calculated Value (Å or °) |

| Bond Length | P | C(biphenyl) | Data not available | |

| Bond Length | P | C(cyclohexyl) | Data not available | |

| Bond Angle | C(biphenyl) | P | C(cyclohexyl) | Data not available |

| Dihedral Angle | C(biphenyl) | C(biphenyl) | P | C(cyclohexyl) |

Table 2: Calculated Electronic Properties of this compound Ligand

| Property | Calculated Value |

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

| Mulliken Charge on P | Data not available |

| Dipole Moment (Debye) | Data not available |

Table 3: Comparative Energetics in a Model Buchwald-Hartwig Amination

| Catalytic Step | Ligand | Calculated Activation Energy (kcal/mol) |

| Oxidative Addition | This compound (L2) | Qualitatively higher barrier at room temp. vs other ligands[1] |

| Reductive Elimination | This compound (L2) | Data not available |

Key Findings from Comparative DFT Studies

Comparative DFT studies provide significant insights into why this compound is an effective ligand. The primary source for this discussion is the 2020 ACS Catalysis paper by Scharf et al., which compares a ylide-functionalized phosphine (L1) with this compound (L2) and PtBu3 (L3) in palladium-catalyzed amination reactions.

-

Formation of the Catalytically Active Species: DFT studies have suggested that a key difference between various phosphine ligands lies in the formation of the catalytically active LPd(0) species.[1] For this compound, the formation of the catalytically active species from a Pd(dba) precursor at room temperature is less favorable compared to more recently developed ligands.[1] This results in a higher barrier for the initial oxidative addition step, which can impact the overall reaction rate at lower temperatures.[1]

-

Electronic and Steric Profile: this compound is characterized as a bulky and electron-rich monodentate biarylphosphine ligand. Its steric bulk is crucial for promoting the reductive elimination step, which is often the product-forming step in cross-coupling catalysis. The electron-rich nature of the phosphorus center enhances the rate of oxidative addition, a critical step in the catalytic cycle. DFT calculations help to quantify these properties through parameters like percent buried volume (%Vbur) and the energies of frontier molecular orbitals.

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the theoretical study of the this compound ligand.

Caption: Molecular graph of the this compound ligand.

Caption: A generalized workflow for DFT calculations on a ligand.

Conclusion

Theoretical DFT studies are indispensable for a deep understanding of the role of ligands like this compound in catalysis. While direct, comprehensive DFT data for the isolated ligand remains somewhat elusive in primary publications, comparative studies have effectively contextualized its performance. These computational investigations highlight that the efficacy of this compound stems from a finely tuned balance of steric and electronic factors. They also reveal that, while highly effective, there are specific steps in the catalytic cycle, such as the initial catalyst activation, where this compound may be less efficient than next-generation ligands under certain conditions. Future in-depth theoretical work focusing solely on the fundamental properties of this compound could further aid in the development of new and improved catalytic systems.

References

An In-depth Technical Guide to the Air and Moisture Stability of Cyjohnphos

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyjohnphos, or (2-Biphenyl)dicyclohexylphosphine, is a member of the Buchwald family of biaryl phosphine (B1218219) ligands, which are crucial in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions. A key attribute often cited for these ligands is their stability, especially concerning air and moisture, which facilitates their handling and storage. This technical guide provides a comprehensive overview of the known stability of this compound, outlines potential degradation pathways, and presents a detailed, synthesized protocol for its stability assessment.

Introduction to this compound and its Stability Profile

This compound is an electron-rich, sterically hindered, monodentate phosphine ligand. Its bulky dicyclohexylphosphine (B1630591) and biphenyl (B1667301) groups create a unique steric and electronic environment around the metal center in catalytic complexes, enabling high reactivity in challenging cross-coupling reactions.

Vendor information and general literature consistently describe this compound as an "air-stable" solid.[1][2][3][4] This stability is a significant practical advantage over many other phosphine ligands, which can be pyrophoric or rapidly oxidize upon exposure to air. The steric bulk of the cyclohexyl and biphenyl moieties is thought to be a key factor in shielding the phosphorus atom from atmospheric oxygen.[5]

Qualitative Stability and Recommended Handling

While quantitative, long-term stability data under various atmospheric conditions is not extensively published, the available information and general chemical principles for similar phosphine ligands allow for the following summary and recommendations.

| Parameter | Assessment | Recommendations |

| Air Stability | Generally considered "air-stable" as a solid for routine handling.[1][2][3][4] | For long-term storage, it is best practice to keep this compound under an inert atmosphere (e.g., nitrogen or argon).[1] |

| Moisture Sensitivity | Not generally considered hygroscopic or acutely sensitive to moisture as a solid. | Store in a dry environment. Avoid exposure to high humidity to prevent potential slow hydrolysis over extended periods. |

| Thermal Stability | Stable at ambient temperatures. Melting point is in the range of 102-106 °C.[1][4] | Store at controlled room temperature or refrigerated (e.g., 4°C) to maximize shelf life.[1] |

| Light Sensitivity | Some sources recommend protection from light.[1] | Store in an opaque container or in a dark location. |

Primary Degradation Pathway: Oxidation

The most probable degradation pathway for this compound upon prolonged exposure to air is the oxidation of the phosphorus(III) center to a phosphorus(V) species, forming the corresponding phosphine oxide, (2-Biphenyl)dicyclohexylphosphine oxide.

This transformation can be readily monitored by ³¹P NMR spectroscopy, as the chemical shift of the phosphine oxide is significantly different from that of the parent phosphine.[6][7]

Caption: Oxidation of this compound to its corresponding phosphine oxide.

Quantitative Stability Assessment (Hypothetical Data)

To date, there is a lack of publicly available, detailed quantitative studies on the degradation rate of this compound under specified conditions. The following table is a hypothetical representation of how such data would be presented, based on a plausible experimental design.

| Condition | Time (days) | This compound Remaining (%) | This compound Oxide (%) |

| Solid, Ambient Air, 25°C, 50% RH | 0 | 100 | 0 |

| 30 | 99.8 | 0.2 | |

| 90 | 99.5 | 0.5 | |

| 180 | 99.1 | 0.9 | |

| In Toluene (B28343) Solution, Sparged with Air, 25°C | 0 | 100 | 0 |

| 1 | 98.2 | 1.8 | |

| 3 | 95.1 | 4.9 | |

| 7 | 90.5 | 9.5 |

Experimental Protocol for Stability Testing

The following is a detailed methodology for assessing the air and moisture stability of this compound.

Objective: To quantify the rate of degradation of solid and dissolved this compound when exposed to air and a humid atmosphere.

Materials and Equipment:

-

This compound (≥97% purity)

-

Anhydrous toluene (or other suitable solvent)

-

Deuterated chloroform (B151607) (CDCl₃) for NMR

-

NMR tubes

-

Vials with septum caps

-

Analytical balance

-

Glovebox or Schlenk line

-

NMR spectrometer (capable of ³¹P detection)

-

Controlled humidity chamber

Experimental Workflow Diagram:

References

- 1. chemscene.com [chemscene.com]

- 2. 布赫瓦尔德催化剂和配体 [sigmaaldrich.com]

- 3. 31 P NMR Evidence for Peroxide Intermediates in Lipid Emulsion Photooxidations: Phosphine Substituent Effects in Trapping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. How Bulky Can a Phosphine Ligand Be? - ChemistryViews [chemistryviews.org]

- 6. magritek.com [magritek.com]

- 7. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]

Electronic Parameters of the Cyjohnphos Ligand: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyjohnphos, (2-Biphenyl)dicyclohexylphosphine, is a monodentate phosphine (B1218219) ligand from the well-established Buchwald family of ligands. Its bulky and electron-rich nature has made it a versatile and effective ligand in a variety of palladium-catalyzed cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules, including active pharmaceutical ingredients. A thorough understanding of the electronic parameters of this compound is crucial for optimizing reaction conditions, predicting catalytic activity, and designing novel catalysts. This technical guide provides an in-depth overview of the key electronic parameters of this compound, detailed experimental protocols for their determination, and a discussion of their implications in catalysis.

Core Electronic Parameters

The electronic nature of a phosphine ligand is a critical factor in its ability to influence the reactivity of a metal center. This is primarily described by its σ-donating and π-accepting properties. For this compound, its strong electron-donating character is a defining feature.

Tolman Electronic Parameter (TEP)

The Tolman Electronic Parameter (TEP) is a widely accepted measure of the net electron-donating ability of a phosphine ligand. It is determined experimentally by measuring the frequency of the A1 C-O vibrational mode (ν(CO)) in a nickel-carbonyl complex, specifically trans-[Ni(CO)₃L], using infrared (IR) spectroscopy.[1] A lower ν(CO) value indicates a more electron-donating ligand, as the increased electron density on the metal center leads to greater π-backbonding into the antibonding orbitals of the CO ligands, thereby weakening the C-O bond.

Cotton-Kraihanzel Analysis

An alternative method to probe the electronic properties of phosphine ligands is through the analysis of the CO stretching frequencies in other metal carbonyl complexes, such as those of chromium. A study by Nolan and Cazin investigated the electronic properties of a series of R-JohnPhos ligands (where R = Me, Et, iPr, Cy, tBu) using a Cotton-Kraihanzel analysis of their corresponding Cr(CO)₅(R-JohnPhos) complexes. This analysis allows for the deconvolution of the σ-donating and π-accepting contributions of the ligand.

The study established a clear trend in the σ-donating abilities of the R-JohnPhos ligands:

tBu-JohnPhos < Et-JohnPhos < iPr-JohnPhos < Cy-JohnPhos ≪ Me-JohnPhos

This trend highlights that this compound is one of the more potent σ-donors within this specific series of bulky biaryl phosphine ligands. The strong σ-donation from the dicyclohexylphosphino group is a key contributor to the high reactivity often observed in catalytic systems employing this compound.

Hammett Electronic Parameter

The Hammett parameter (σ) is a measure of the electronic effect of a substituent on a benzene (B151609) ring. While immensely useful for predicting reaction rates and equilibria in organic chemistry, a specific Hammett parameter for the 2-(dicyclohexylphosphino)biphenyl group has not been experimentally determined. The complexity of the this compound structure, with its non-planar biaryl backbone and bulky alkyl substituents on the phosphorus atom, makes a simple determination challenging. The electronic effect is not solely transmitted through the aromatic system in a manner analogous to simple substituents on a single benzene ring. However, based on its demonstrated electron-donating nature in metal complexes, it can be inferred that the dicyclohexylphosphino group imparts a significant electron-donating effect to the biaryl system.

Quantitative Electronic Data Summary

| Parameter | Value/Trend | Method | Reference |

| Tolman Electronic Parameter (TEP) | 2054 cm⁻¹ (calculated) | Derived from Iridium Carbonyl Data | |

| σ-Donating Ability Ranking | tBu-JohnPhos < Et-JohnPhos < iPr-JohnPhos < Cy-JohnPhos ≪ Me-JohnPhos | Cotton-Kraihanzel analysis of Cr(CO)₅L complexes |

Experimental Protocols

Determination of the Tolman Electronic Parameter (TEP)

The experimental determination of the TEP involves the synthesis of the corresponding trans-[Ni(CO)₃L] complex followed by IR spectroscopic analysis.

1. Synthesis of trans-[Ni(CO)₃(this compound)]:

-

Caution: Nickel tetracarbonyl, Ni(CO)₄, is extremely toxic and should be handled only in a well-ventilated fume hood by trained personnel.

-

In a rigorously dried and inert atmosphere (e.g., a glovebox), a solution of this compound in a suitable anhydrous solvent (e.g., toluene (B28343) or dichloromethane) is prepared.

-

To this solution, one equivalent of a standardized solution of nickel tetracarbonyl in the same solvent is added dropwise at room temperature with stirring.

-

The reaction progress can be monitored by IR spectroscopy, observing the disappearance of the ν(CO) band of Ni(CO)₄ (ca. 2057 cm⁻¹) and the appearance of the bands corresponding to the product.

-

Upon completion, the solvent is removed under reduced pressure to yield the trans-[Ni(CO)₃(this compound)] complex. The product should be handled under an inert atmosphere.

2. Infrared (IR) Spectroscopic Analysis:

-

A solution of the synthesized trans-[Ni(CO)₃(this compound)] complex is prepared in an appropriate IR-transparent solvent (e.g., hexane (B92381) or dichloromethane).

-

The IR spectrum is recorded, typically in the range of 2100-1900 cm⁻¹.

-

The frequency of the A₁ symmetric C-O stretching vibration is identified. This value represents the Tolman Electronic Parameter.

Cotton-Kraihanzel Force Field Analysis

This method provides a more detailed analysis of the electronic effects by calculating the force constants for the CO stretching vibrations.

1. Synthesis of Cr(CO)₅(this compound):

-

In a Schlenk flask under an inert atmosphere, a solution of chromium hexacarbonyl, Cr(CO)₆, in a high-boiling inert solvent (e.g., decalin or dioxane) is prepared.

-

One equivalent of this compound is added to the solution.

-

The mixture is heated to reflux for several hours. The reaction can be monitored by TLC or IR spectroscopy.

-

After cooling, the solvent is removed under reduced pressure. The residue is then purified, typically by column chromatography on silica (B1680970) gel under an inert atmosphere, to yield the Cr(CO)₅(this compound) complex.

2. Infrared (IR) Spectroscopic Analysis and Data Treatment:

-

The IR spectrum of the purified Cr(CO)₅(this compound) complex is recorded in a suitable solvent (e.g., cyclohexane).

-

The frequencies of the A₁ and E C-O stretching modes are measured.

-

The Cotton-Kraihanzel force field equations are then applied to these frequencies to calculate the primary (k₁) and interaction (kᵢ) force constants. These force constants can then be used to quantify the σ-donating and π-accepting abilities of the this compound ligand.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the conceptual framework for determining electronic parameters and the workflow for ligand synthesis and complexation.

Conclusion

This compound is a highly effective monodentate phosphine ligand characterized by its significant steric bulk and strong electron-donating ability. The calculated Tolman Electronic Parameter and its position in the σ-donating trend of JohnPhos-type ligands quantitatively underscore its electron-rich nature. This electronic profile is a key determinant of its success in facilitating challenging cross-coupling reactions. The experimental protocols detailed herein provide a framework for the characterization of this compound and other phosphine ligands, enabling a deeper understanding of their catalytic performance and aiding in the rational design of future catalytic systems for applications in drug discovery and development.

References